molecular formula C10H9ClO2 B13207738 1-(1-Benzofuran-2-yl)-2-chloroethan-1-ol

1-(1-Benzofuran-2-yl)-2-chloroethan-1-ol

Cat. No.: B13207738
M. Wt: 196.63 g/mol
InChI Key: CDHCVIVEPPHYOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Benzofuran-2-yl)-2-chloroethan-1-ol is a chemical compound that features a benzofuran ring, a chlorine atom, and a hydroxyl group. Benzofuran derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzofuran-2-yl)-2-chloroethan-1-ol typically involves the reaction of 2-chlorobenzofuran with ethylene oxide under basic conditions. This reaction proceeds through a nucleophilic substitution mechanism, where the ethylene oxide ring opens and attaches to the benzofuran ring .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve multi-step synthesis processes. These methods may include the use of catalysts and specific reaction conditions to optimize yield and purity. For example, the use of palladium-catalyzed cross-coupling reactions has been reported for the synthesis of various benzofuran derivatives .

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzofuran-2-yl)-2-chloroethan-1-ol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(1-Benzofuran-2-yl)-2-chloroethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Benzofuran-2-yl)-2-chloroethan-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    1-(1-Benzofuran-2-yl)ethanol: Lacks the chlorine atom but retains the benzofuran and hydroxyl groups.

    1-(1-Benzofuran-2-yl)-2-bromoethan-1-ol: Similar structure but with a bromine atom instead of chlorine.

    1-(1-Benzofuran-2-yl)-2-iodoethan-1-ol: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

1-(1-Benzofuran-2-yl)-2-chloroethan-1-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

1-(1-benzofuran-2-yl)-2-chloroethanol

InChI

InChI=1S/C10H9ClO2/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-5,8,12H,6H2

InChI Key

CDHCVIVEPPHYOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(CCl)O

Origin of Product

United States

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